molecular formula C17H14ClFN2O2 B7982845 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B7982845
M. Wt: 332.8 g/mol
InChI Key: RESMFWCYDCINNX-UHFFFAOYSA-N
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Description

4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride is a quinoline-based benzoic acid derivative with a fluoro substituent at the 6-position of the quinoline ring and a methyl group at the 2-position. The amino group bridges the quinoline and benzoic acid moieties, while the hydrochloride salt enhances solubility. This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors, enzyme modulators, or receptor antagonists. Below, it is compared to analogs with variations in heterocyclic cores, substituents, and functional groups.

Properties

IUPAC Name

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMFWCYDCINNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Fluorination and Methylation:

    Coupling with Aminobenzoic Acid: The final step involves coupling the synthesized quinoline derivative with aminobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name & Reference Core Structure Substituents/Linkers Key Features
Target Compound : 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride Quinoline - 6-Fluoro, 2-methyl
- Amino linker to benzoic acid
- Hydrochloride salt
Enhanced solubility (HCl salt), potential metabolic stability (fluoro substituent)
4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid Quinoline - 2-Methyl
- Methoxy linker (OCH₂) to benzoic acid
Methoxy linker increases hydrophobicity; lacks fluoro substitution
2-((6-Methylquinazolin-4-yl)amino)butanoic acid hydrochloride Quinazoline - 6-Methyl
- Amino linker to butanoic acid
- Hydrochloride salt
Quinazoline core (vs. quinoline); shorter carboxylic acid chain
N-(4-Chlorobenzoic acid)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Quinolone - 4-Hydroxy, 6-methyl
- Carboxamide linker to 4-chlorobenzoic acid
Carboxamide linkage may alter hydrogen bonding; quinolone core introduces ketone
4-[(Phenylcarbamothioyl)amino]benzoic acid Benzene - Phenylcarbamothioyl substituent on amino group Thioamide group enhances electron-withdrawing effects; potential insecticidal activity
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid Benzene - 4-Chlorobenzoyl-carbamothioyl group Chlorine substituent increases lipophilicity; dual carbamothioyl and benzoic acid groups

Table 3: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt) Stability Notes
Target Compound C₁₇H₁₄FN₂O₂·HCl ~342.77 High (due to HCl salt) Fluoro substituent may reduce metabolic degradation
4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid C₁₈H₁₅NO₃ 293.32 Moderate (free acid) Methoxy group increases lipophilicity
2-((6-Methylquinazolin-4-yl)amino)butanoic acid hydrochloride C₁₃H₁₆ClN₃O₂ 281.74 High (HCl salt) Quinazoline core may enhance π-π stacking in binding
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid C₁₅H₁₁ClN₂O₃S 358.78 Low (free acid) Chlorine and thioamide groups increase hydrophobicity

Key Observations

Structural Flexibility: The amino linker in the target compound contrasts with methoxy () or carboxamide () linkers, impacting hydrogen bonding and target affinity. Quinoline vs.

Substituent Effects: The 6-fluoro group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., ). Hydrochloride salts (target, ) improve aqueous solubility, critical for bioavailability.

Biological Implications: Thiosemicarbazide derivatives () show insecticidal activity, whereas quinolone-carboxamides () are linked to antimicrobial applications. The target compound’s therapeutic niche remains speculative but may align with kinase inhibition due to quinoline-amino acid motifs.

Biological Activity

4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the fluoro and methyl substituents on the quinoline ring enhances its chemical reactivity and biological interactions.

The molecular formula of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid; hydrochloride is C17H13FN2O2·HCl, with a molecular weight of 332.76 g/mol. The compound exhibits a logP value of 4.4525, indicating its lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC17H13FN2O2·HCl
Molecular Weight332.76 g/mol
LogP4.4525
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area44.998 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed that similar compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • DNA Interaction : The compound may intercalate into DNA, affecting gene expression and leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell proliferation, differentiation, and survival.

Antimicrobial Properties

Research indicates that compounds similar to 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid exhibit significant antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : The compound shows selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis.
  • Biofilm Inhibition : It has demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) between 62.216–124.432 μg/mL .

Anticancer Activity

In vitro studies have shown that related quinoline derivatives possess antiproliferative effects against various human tumor cell lines, indicating potential as anticancer agents:

  • GI50 Values : Compounds in the same class have shown GI50 values in the nanomolar to micromolar range, suggesting potent activity against cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial effects of various quinoline derivatives, including the target compound, against clinical isolates of MRSA and Enterococcus species. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, outperforming some conventional antibiotics .
  • Anticancer Screening :
    A screening of quinoline derivatives for anticancer activity revealed that compounds with similar structures to 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

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